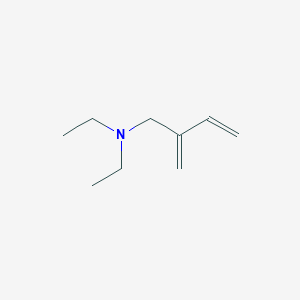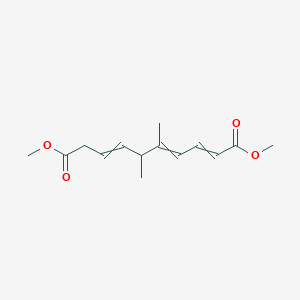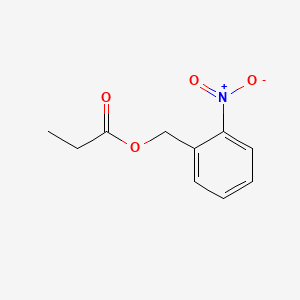
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bromine atoms and a thiadiazole moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Bromination: The quinazolinone core is then brominated at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiadiazole Formation: The thiadiazole moiety is introduced through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the brominated quinazolinone with the thiadiazole derivative under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- involves interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-: Lacks the thiadiazole moiety.
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-: Lacks the 2-methyl group.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- is unique due to the presence of both the thiadiazole moiety and the 2-methyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
135575-61-0 |
|---|---|
Fórmula molecular |
C21H19Br2N5O2S2 |
Peso molecular |
597.4 g/mol |
Nombre IUPAC |
6,8-dibromo-3-[5-[2-hydroxy-3-(2-methylanilino)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H19Br2N5O2S2/c1-11-5-3-4-6-17(11)24-9-14(29)10-31-21-27-26-20(32-21)28-12(2)25-18-15(19(28)30)7-13(22)8-16(18)23/h3-8,14,24,29H,9-10H2,1-2H3 |
Clave InChI |
UPKOBZRDVJAEHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCC(CSC2=NN=C(S2)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


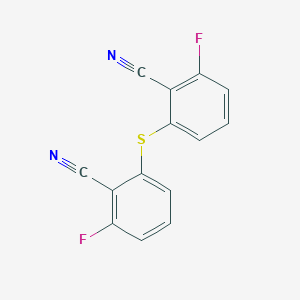

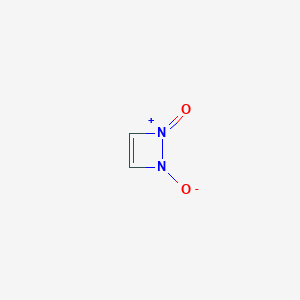
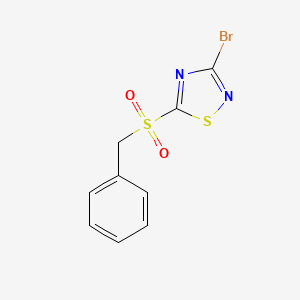

![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
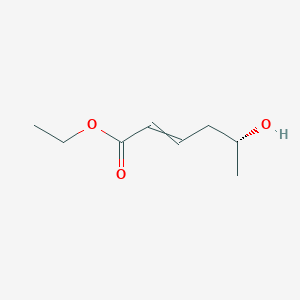

![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
